molecular formula C46H56N7O9P B12407937 5'-ODMT cEt G Phosphoramidite (Amidite) CAS No. 945628-66-0

5'-ODMT cEt G Phosphoramidite (Amidite)

Cat. No.: B12407937
CAS No.: 945628-66-0
M. Wt: 882.0 g/mol
InChI Key: VMDSRWMHPUGGSZ-KHGLYSIJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-ODMT cEt G Phosphoramidite (Amidite) involves several steps, starting with the preparation of the nucleoside analog. The nucleoside is then protected with a dimethoxytrityl (DMT) group at the 5’ hydroxyl position.

Industrial Production Methods

Industrial production of 5’-ODMT cEt G Phosphoramidite (Amidite) typically involves automated oligonucleotide synthesizers. These machines carry out the sequential chemical reactions required to produce the nucleotide chains of synthetic oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

5’-ODMT cEt G Phosphoramidite (Amidite) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are the desired oligonucleotides with the specific sequence required for research or therapeutic applications .

Scientific Research Applications

5’-ODMT cEt G Phosphoramidite (Amidite) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 5’-ODMT cEt G Phosphoramidite (Amidite) exerts its effects involves its incorporation into oligonucleotides. These modified oligonucleotides can bind to complementary RNA or DNA sequences, thereby inhibiting gene expression or altering genetic regulation. The molecular targets and pathways involved include various RNA and DNA sequences that are critical for gene expression .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5’-ODMT cEt G Phosphoramidite (Amidite) is unique due to its specific structure and the exceptional safety and potent antisense activity it demonstrates. This makes it particularly valuable in the synthesis of oligonucleotides for therapeutic applications .

Properties

CAS No.

945628-66-0

Molecular Formula

C46H56N7O9P

Molecular Weight

882.0 g/mol

IUPAC Name

N-[9-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C46H56N7O9P/c1-28(2)41(54)50-44-49-40-37(42(55)51-44)48-27-52(40)43-38-39(62-63(59-25-13-24-47)53(29(3)4)30(5)6)45(61-43,31(7)60-38)26-58-46(32-14-11-10-12-15-32,33-16-20-35(56-8)21-17-33)34-18-22-36(57-9)23-19-34/h10-12,14-23,27-31,38-39,43H,13,25-26H2,1-9H3,(H2,49,50,51,54,55)/t31-,38+,39-,43+,45-,63?/m0/s1

InChI Key

VMDSRWMHPUGGSZ-KHGLYSIJSA-N

Isomeric SMILES

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Canonical SMILES

CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)NC(=O)C(C)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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